(2E,4E)-2-cyano-2,4-hexadienoic acid
Description
(2E,4E)-2-Cyano-2,4-hexadienoic acid is a hypothetical or understudied compound characterized by a conjugated diene system (positions 2 and 4), a cyano (-CN) substituent at position 2, and a carboxylic acid group at position 1.
Properties
IUPAC Name |
(2E,4E)-2-cyanohexa-2,4-dienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-2-3-4-6(5-8)7(9)10/h2-4H,1H3,(H,9,10)/b3-2+,6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSUIKDYWHQBEX-WJPDYIDTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=C(C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C(\C#N)/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-2-cyano-2,4-hexadienoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the Knoevenagel condensation reaction between malononitrile and a suitable aldehyde, followed by subsequent dehydration and isomerization steps to achieve the desired (2E,4E) configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale Knoevenagel condensation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-2-cyano-2,4-hexadienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E,4E)-2-cyano-2,4-hexadienoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2E,4E)-2-cyano-2,4-hexadienoic acid involves its interaction with molecular targets through its conjugated diene and cyano group. These functional groups can participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sorbic Acid ((2E,4E)-2,4-Hexadienoic Acid)
- Structure: Lacks the cyano group; features a carboxylic acid at position 1 and conjugated double bonds at positions 2 and 4 .
- Molecular Formula : C₆H₈O₂; Molecular Weight: 112.13 g/mol .
- Applications :
- Toxicity : Generally recognized as safe (GRAS) but shows hematotoxicity in benzene metabolism pathways .
6-Hydroxy-2,4-hexadienoic Acid Derivatives
- Structure : Features a hydroxyl (-OH) group at position 6, with conjugated double bonds at positions 2 and 4 .
- Molecular Formula : C₆H₈O₃; Molecular Weight: 128.13 g/mol .
- Biological Role :
- Key Difference : The hydroxyl group alters metabolic pathways compared to sorbic acid, reducing antimicrobial utility but increasing relevance in toxicology .
Deca-2,4-dienoic Acid Derivatives
- Structure: Extended alkyl chain (10 carbons) with conjugated double bonds at positions 2 and 4. Examples include (2E,4E)-6,8-dimethyldeca-2,4-dienoic acid and (2E,4E)-8-methyldeca-2,4-dienoic acid .
- Molecular Formula: C₁₀H₁₄O₂; Molecular Weight: 166.22 g/mol (for non-methylated variants).
- Sources : Isolated from fungal metabolites (e.g., Xylaria longipes) .
- Activity : These compounds lack significant antiproliferative effects in HaCaT, T-, and B-lymphocyte models .
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Toxicity Concerns: Analogous to 6-hydroxy derivatives, the cyano variant might exhibit unique metabolic pathways requiring toxicological evaluation.
- Synthetic Challenges: No evidence exists for natural occurrence; synthesis would require regioselective introduction of the cyano group, possibly via Knoevenagel condensation or nitrile addition .
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